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Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride, a cyclic amino acid derivative, is a
versatile compound with significant applications in medicinal chemistry and biochemical
research. Also known by its common name, cycloleucine hydrochloride, this molecule serves
as a crucial building block in the synthesis of peptidomimetics and other complex organic
structures. Its rigid cyclohexane framework imparts conformational constraints, making it a
valuable tool in the design of peptides with specific secondary structures.[1][2]

From a biological standpoint, 1-aminocyclohexane-1-carboxylic acid exhibits notable activity as
an antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of S-
adenosylmethionine (SAM) mediated methylation processes.[3][4] These properties have led to
its investigation in the context of neurological disorders and cancer research, where it can
modulate key signaling pathways related to cell growth, proliferation, and apoptosis. This
technical guide provides a comprehensive review of the synthesis, physicochemical properties,
biological activities, and experimental protocols related to 1-aminocyclohexane-1-carboxylic
acid hydrochloride, serving as a resource for researchers in drug discovery and development.

Chemical Properties

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1273012?utm_src=pdf-interest
https://www.benchchem.com/product/b1273012?utm_src=pdf-body
https://www.researchgate.net/profile/Casey-Quinlan-2/publication/317237556_Targeting_S-adenosylmethionine_biosynthesis_with_a_novel_allosteric_inhibitor_of_Mat2A/links/5936e2eeaca272ede1ae8d4e/Targeting-S-adenosylmethionine-biosynthesis-with-a-novel-allosteric-inhibitor-of-Mat2A.pdf
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2017.00403/full
https://d-nb.info/1241459959/34
https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm
https://www.benchchem.com/product/b1273012?utm_src=pdf-body
https://www.benchchem.com/product/b1273012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a white to off-white crystalline
powder.[5] Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable
characteristic for many biological assays and pharmaceutical formulations.[6] The key
physicochemical properties are summarized in the table below.

Property Value Reference
Molecular Formula C7H14CINO:2 [6][7]
Molecular Weight 179.64 g/mol [61[7]
Melting Point >300 °C [5][8]

o ) 272.3 °C at 760 mmHg (for
Boiling Point _ _ [5]
free amino acid)

) 1.148 g/cm3 (for free amino
Density d) [5]
aci

pK1: 2.65; pK2: 10.03 (at 25°C
pKa ) : [8]
for free amino acid)

Solubility Soluble in water. [6]119]
White to off-white crystalline

Appearance [5]
powder

CAS Number 39692-17-6 [6][7]

1-aminocyclohexane-1-
IUPAC Name ] ] ] [61[7]
carboxylic acid;hydrochloride

Synthesis of 1-Aminocyclohexane-1-carboxylic Acid
Hydrochloride

The synthesis of 1-aminocyclohexane-1-carboxylic acid can be achieved through several
established organic chemistry reactions, most notably the Bucherer-Bergs and Strecker
syntheses. These methods typically start from cyclohexanone.

Bucherer-Bergs Synthesis
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The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a
carbonyl compound, ammonium carbonate, and a cyanide source. The resulting hydantoin is
then hydrolyzed to yield the amino acid.

HCI

Acid or Base 1-Aminocyclohexane- > 1-Aminocyclohexane-1-carboxylic
Hydrolysis 1-carboxylic acid acid hydrochloride
Bucherer-Bergs > G,5-Pemamethylenehydantoila
Reaction
KCN, (NH4)2CO3 Cyclohexanone

Click to download full resolution via product page

Bucherer-Bergs synthesis of the target compound.

Experimental Protocol: Bucherer-Bergs Synthesis

e Hydantoin Formation: In a pressure vessel, combine cyclohexanone (1.0 eq), potassium
cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.

o Seal the vessel and heat the mixture to 80-100°C for 6-8 hours with stirring.

o Cool the reaction mixture to room temperature and then acidify with hydrochloric acid to
precipitate the 5,5-pentamethylenehydantoin.

« Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol/water if
necessary.

o Hydrolysis: Reflux the hydantoin intermediate with a strong acid (e.g., 6M HCI) or a strong
base (e.g., 25% NaOH) until hydrolysis is complete (monitored by TLC).

« |solation: If acid hydrolysis is used, cool the solution and neutralize with a base to precipitate
the free amino acid. If base hydrolysis is used, acidify to precipitate the amino acid.

 Filter the product, wash with cold water, and dry.
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» Hydrochloride Salt Formation: Dissolve the free amino acid in a minimal amount of hot water
and add a slight excess of concentrated hydrochloric acid. Cool the solution to induce
crystallization of the hydrochloride salt. Filter the crystals, wash with a small amount of cold
ethanol, and dry under vacuum.

Strecker Synthesis

The Strecker synthesis is another method for producing a-amino acids. It involves the reaction
of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting a-
aminonitrile.

Acid Hydrolysis
(e.g., HCI)

NH4CI, KCN Cyclohexanone

Ao 1 1-Aminocyclohexane-1-carboxylic
ke (1 Amino-1 cyanocyclohexane)—b( acid hydrochloride )
Reaction

Click to download full resolution via product page

Strecker synthesis of the target compound.

Experimental Protocol: Strecker Synthesis

e a-Aminonitrile Formation: In a suitable solvent (e.g., aqueous ammonia or a mixture of water
and ethanol), dissolve cyclohexanone (1.0 eq) and ammonium chloride (1.2 eq).

 To this solution, add a solution of potassium cyanide (1.2 eq) in water dropwise while
maintaining the temperature below 20°C.

« Stir the reaction mixture at room temperature for 12-24 hours.

o Extract the a-aminonitrile product with an organic solvent (e.g., diethyl ether or
dichloromethane).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude aminonitrile.
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e Hydrolysis and Salt Formation: Add concentrated hydrochloric acid to the crude aminonitrile
and reflux the mixture for 4-6 hours.

e Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 1-
aminocyclohexane-1-carboxylic acid hydrochloride.

« Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum.

Biological Activity and Applications

1-Aminocyclohexane-1-carboxylic acid hydrochloride and its parent compound,
cycloleucine, have been investigated for a range of biological activities, primarily centered
around their roles as a receptor antagonist and an enzyme inhibitor.

NMDA Receptor Antagonism

Cycloleucine acts as a competitive antagonist at the glycine binding site of the NMDA receptor.
[3][6] This receptor is a crucial component of excitatory neurotransmission in the central
nervous system, and its modulation has therapeutic implications for a variety of neurological
and psychiatric disorders.

Parameter Value Target Reference
NMDA receptor

Ki 600 uM associated glycine [3][6]
receptor

Experimental Protocol: NMDA Receptor Binding Assay (Competitive Radioligand Binding)

 Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex by
homogenization in a buffered sucrose solution followed by differential centrifugation.

o Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

» Radioligand: Use a radiolabeled antagonist that binds to the glycine site of the NMDA
receptor (e.g., [BH]CGP 39653).
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 Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration
of the radioligand and varying concentrations of the test compound (1-aminocyclohexane-
1-carboxylic acid hydrochloride).

» Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g.,
60 minutes) at a controlled temperature (e.g., 4°C).

o Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber
filters.

e Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound
radioligand.

o Quantification: Measure the radioactivity retained on the filters using liquid scintillation
counting.

o Data Analysis: Determine the ICso value (the concentration of the test compound that inhibits
50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-
Prusoff equation.

Inhibition of S-adenosylmethionine (SAM) Synthesis

Cycloleucine is a known inhibitor of methionine adenosyltransferase (MAT), the enzyme
responsible for the synthesis of S-adenosylmethionine (SAM).[4][10][11] SAM is the primary
methyl group donor in numerous biological methylation reactions, including DNA, RNA, and
protein methylation. Inhibition of SAM synthesis can thus have profound effects on cellular

processes.
Parameter Value Cell Line Exposure Time Reference
ICso (SAM
synthesis 1.3 mM Huh-7 6 hours [1]
inhibition)

Experimental Protocol: Methionine Adenosyltransferase (MAT) Inhibition Assay
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e Cell Culture: Culture the desired cell line (e.g., Huh-7 human hepatoma cells) under standard
conditions.

o Compound Treatment: Treat the cells with varying concentrations of 1-aminocyclohexane-
1-carboxylic acid hydrochloride for a specified duration (e.g., 6 hours).

e Cell Lysis: Harvest the cells and prepare cell lysates.

o MAT Activity Assay: Measure the MAT activity in the cell lysates. This can be done by
incubating the lysate with L-methionine and ATP and quantifying the amount of SAM
produced. SAM can be quantified using methods such as HPLC or specific enzyme-linked
immunosorbent assays (ELISAS).

o Data Analysis: Determine the 1Cso value for the inhibition of SAM synthesis by plotting the
percentage of inhibition against the concentration of the test compound.

Modulation of Signaling Pathways

The biological effects of 1-aminocyclohexane-1-carboxylic acid are mediated through its
influence on key cellular signaling pathways.

MTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell
growth, proliferation, and metabolism.[12][13] It integrates signals from growth factors, nutrients
(including amino acids), and energy status. By inhibiting SAM synthesis, cycloleucine can
indirectly affect mTOR signaling, as methylation is crucial for the proper functioning of many
components of this pathway.
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Modulation of the mTOR signaling pathway.
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Fas/FasL Apoptotic Pathway

The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptosis
pathway.[10][14] Inhibition of MAT Il by cycloleucine has been shown to induce the expression
of FasL, leading to the formation of the Death-Inducing Signaling Complex (DISC) and
subsequent activation of caspase-8-dependent apoptosis in certain cancer cells.[1][15]
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Induction of apoptosis via the Fas/FasL pathway.
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Applications in Peptide Synthesis

Due to its constrained cyclic structure, 1-aminocyclohexane-1-carboxylic acid is a valuable
building block in peptide synthesis to induce specific secondary structures, such as B-turns and
helices.[8][16] This can enhance the metabolic stability and biological activity of synthetic
peptides. It is particularly useful in solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using 1-Aminocyclohexane-1-
carboxylic Acid

e Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-
terminal amides or Wang resin for C-terminal acids). Swell the resin in a suitable solvent like
N,N-dimethylformamide (DMF).

e Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from
the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

e Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
e Coupling of 1-Aminocyclohexane-1-carboxylic Acid:

o Activate the carboxyl group of Fmoc-1-aminocyclohexane-1-carboxylic acid-OH using a
coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-
diisopropylethylamine, DIPEA) in DMF.

o Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to
ensure complete coupling.

e Washing: Wash the resin with DMF to remove excess reagents and byproducts.

o Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent
amino acid in the peptide sequence.

» Final Deprotection and Cleavage: Once the peptide chain is assembled, remove the N-
terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain
protecting groups simultaneously by treating with a cleavage cocktail (e.g., a mixture of
trifluoroacetic acid, water, and scavengers like triisopropylsilane).
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e Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,
and wash the pellet. Purify the peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the final peptide by mass spectrometry
and analytical RP-HPLC.

Conclusion

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a compound of significant interest
to researchers in chemistry and biology. Its straightforward synthesis, unique structural
properties, and defined biological activities make it a valuable tool in drug discovery and
peptide design. The detailed protocols and data presented in this guide are intended to
facilitate its application in the laboratory and contribute to the advancement of research in
related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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